5-Amino-1-propyl-1H-imidazole-4-carboxamide
Overview
Description
5-Amino-1-propyl-1H-imidazole-4-carboxamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. It has a CAS Number of 61507-88-8 and a molecular weight of 168.2 .
Synthesis Analysis
The synthesis of 5-Amino-1-propyl-1H-imidazole-4-carboxamide involves a mixture of 2-amino-2-cyanoacetamide, trimethylorthoformate, and acetonitrile, which is heated under reflux for 0.75 hours, then allowed to cool. n-Propylamine is then added dropwise, and the resulting mixture stirred at ambient temperature for 36 hours .Molecular Structure Analysis
The molecular structure of 5-Amino-1-propyl-1H-imidazole-4-carboxamide is represented by the linear formula C7 H12 N4 O . The InChI code is 1S/C7H12N4O/c1-2-3-11-4-10-5 (6 (11)8)7 (9)12/h4H,2-3,8H2,1H3, (H2,9,12) .Physical And Chemical Properties Analysis
5-Amino-1-propyl-1H-imidazole-4-carboxamide is a solid at room temperature .Scientific Research Applications
- AIC has been investigated for its antiviral potential. Researchers have explored its ability to inhibit viral replication or interfere with viral enzymes. Further studies are needed to understand its mechanism of action and potential applications against specific viruses .
- AIC has been studied as a potential treatment for allergic rhinitis. Its anti-inflammatory properties might help alleviate symptoms associated with allergic reactions. Clinical trials are necessary to validate its efficacy .
- Beyond its biological applications, AIC has practical uses. Researchers have developed efficient one-step synthesis methods for AIC, minimizing environmental impact and reducing production costs . This compound serves as a building block for other molecules, making it valuable in chemical synthesis.
Antiviral Activity
Allergic Rhinitis
Chemical Synthesis and Process Optimization
Safety And Hazards
properties
IUPAC Name |
5-amino-1-propylimidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONFJCKVYNYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=C1N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491745 | |
Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-propyl-1H-imidazole-4-carboxamide | |
CAS RN |
61507-88-8 | |
Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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